molecular formula C21H20ClNO2 B4743673 4-[[(4-Phenylphenyl)methylamino]methyl]benzoic acid;hydrochloride

4-[[(4-Phenylphenyl)methylamino]methyl]benzoic acid;hydrochloride

Cat. No.: B4743673
M. Wt: 353.8 g/mol
InChI Key: ZBSHWAIGAIBHPL-UHFFFAOYSA-N
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Description

4-[[(4-Phenylphenyl)methylamino]methyl]benzoic acid;hydrochloride is a compound with a complex structure that includes a benzoic acid moiety and a phenyl-substituted amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(4-Phenylphenyl)methylamino]methyl]benzoic acid;hydrochloride typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 4-bromobenzylamine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[[(4-Phenylphenyl)methylamino]methyl]benzoic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[[(4-Phenylphenyl)methylamino]methyl]benzoic acid;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[(4-Phenylphenyl)methylamino]methyl]benzoic acid;hydrochloride involves its interaction with specific molecular targets. It can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[(4-Phenylphenyl)methylamino]methyl]benzoic acid;hydrochloride is unique due to its specific phenyl substitution, which can influence its chemical reactivity and biological interactions. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-[[(4-phenylphenyl)methylamino]methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2.ClH/c23-21(24)20-12-8-17(9-13-20)15-22-14-16-6-10-19(11-7-16)18-4-2-1-3-5-18;/h1-13,22H,14-15H2,(H,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSHWAIGAIBHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC3=CC=C(C=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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